molecular formula C16H14Cl2N4O B11072653 2-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide

2-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide

Cat. No.: B11072653
M. Wt: 349.2 g/mol
InChI Key: SMCFRNBKMGHYOI-UHFFFAOYSA-N
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Description

2-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide is a heterocyclic compound belonging to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with chloro and methyl groups. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in biological assays, indicating potential as a bioactive molecule.

    Medicine: Research suggests potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives, such as:

Uniqueness

What sets 2-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C16H14Cl2N4O

Molecular Weight

349.2 g/mol

IUPAC Name

2-chloro-N-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)benzamide

InChI

InChI=1S/C16H14Cl2N4O/c1-8-12-14(20-16(23)10-6-4-5-7-11(10)17)21-22(3)15(12)19-9(2)13(8)18/h4-7H,1-3H3,(H,20,21,23)

InChI Key

SMCFRNBKMGHYOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN(C2=NC(=C1Cl)C)C)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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